![molecular formula C10H16N2O B13885258 1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
1-[1-(Furan-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Furan-2-yl)ethyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Furan-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Furan-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted piperazine derivatives.
Scientific Research Applications
1-[1-(Furan-2-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of its potential use as an anthelmintic agent.
Comparison with Similar Compounds
- 1-(2-Furyl)piperazine
- 1-(3-Furyl)piperazine
- 1-(4-Furyl)piperazine
Comparison: 1-[1-(Furan-2-yl)ethyl]piperazine is unique due to the specific positioning of the furan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to other furan-substituted piperazines, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[1-(furan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 |
InChI Key |
IDPIEKHLYCYBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


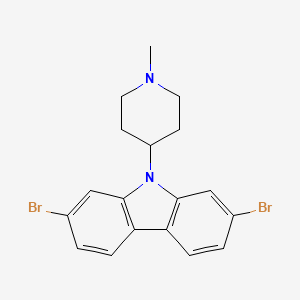

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
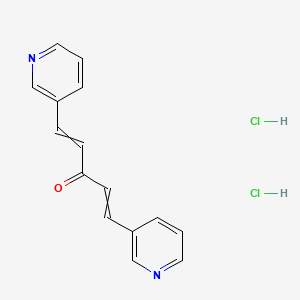
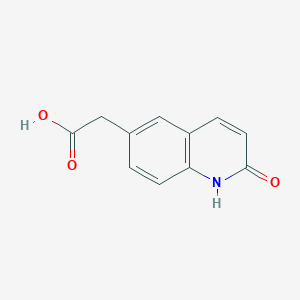
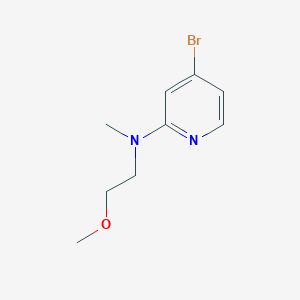
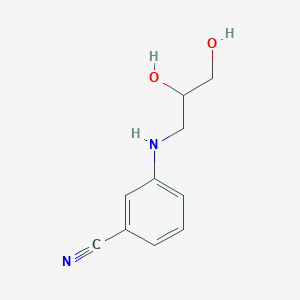
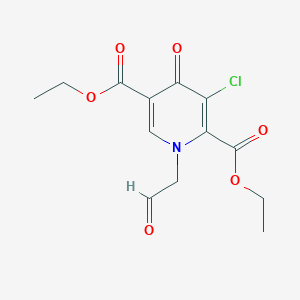


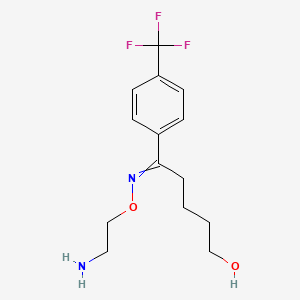
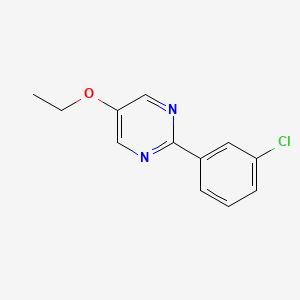
![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
